molecular formula C13H19N3S B1387677 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105188-33-7

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1387677
M. Wt: 249.38 g/mol
InChI Key: IMOUOAMPLMZTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as DMABN, is a chemical compound that has been widely used in scientific research applications. DMABN is a fluorescent probe that can be used to detect the presence of metal ions, particularly copper ions, in biological systems.

Mechanism Of Action

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine works by binding to copper ions and forming a complex that fluoresces when excited with light of a specific wavelength. The fluorescence intensity of the N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine-copper complex is proportional to the concentration of copper ions present in the system. This property of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine makes it a useful tool for detecting changes in copper ion concentrations in biological systems.

Biochemical And Physiological Effects

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This makes it a useful tool for studying the effects of copper ions on biological processes without introducing any confounding factors.

Advantages And Limitations For Lab Experiments

The main advantage of using N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine in lab experiments is its high selectivity for copper ions. N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine does not bind to other metal ions such as zinc, iron, or calcium, which can interfere with the detection of copper ions. However, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has some limitations as well. It is not suitable for detecting copper ions in living organisms as it cannot penetrate cell membranes. Additionally, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can only detect free copper ions and cannot distinguish between different copper-containing proteins or enzymes.

Future Directions

There are several future directions for research involving N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine. One area of research is the development of new fluorescent probes that can detect other metal ions such as zinc or iron. Another area of research is the development of new techniques for delivering N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine to living cells and tissues to enable the detection of copper ions in vivo. Finally, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can be used in combination with other techniques such as mass spectrometry or X-ray crystallography to gain a more detailed understanding of the role of copper ions in biological systems.

Scientific Research Applications

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has been widely used in scientific research applications due to its ability to selectively detect copper ions in biological systems. Copper ions play an important role in various biological processes, including cellular respiration, iron metabolism, and neurotransmitter synthesis. However, copper ions can also be toxic to cells if their concentration is not tightly regulated. N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can be used to detect changes in copper ion concentrations in cells and tissues, which can provide insights into the role of copper ions in various biological processes.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-9-7-10(2)12-11(8-9)17-13(15-12)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOUOAMPLMZTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCCN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163057
Record name N2-(4,6-Dimethyl-2-benzothiazolyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

CAS RN

1105188-33-7
Record name N2-(4,6-Dimethyl-2-benzothiazolyl)-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(4,6-Dimethyl-2-benzothiazolyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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